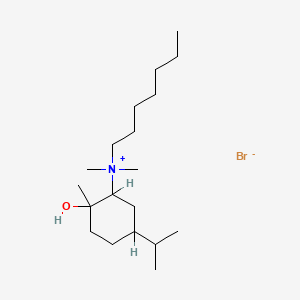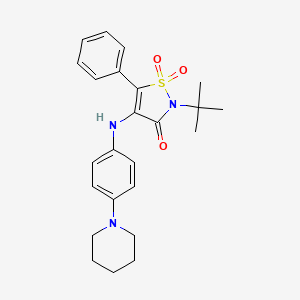
Amedalin
概要
説明
アメダリンは、1970年代初頭に合成された化合物であり、選択的ノルエピネフリン再取り込み阻害剤に分類されます。抗うつ剤として開発されましたが、販売されることはありませんでした。 アメダリンは、セロトニンやドーパミンの再取り込みには有意な影響を与えず、抗ヒスタミン作用や抗コリン作用も持ち合わせていません .
準備方法
アメダリンの合成には、化合物の主要な構成要素であるインドリン構造の形成が含まれます。合成経路には、一般的に次の手順が含まれます。
インドリン環の形成: 適切な前駆体の環化により、インドリン環が形成されます。
置換反応: インドリン環に必要な官能基を導入するために、さまざまな置換反応が行われます。
最終的な組み立て: 最後の工程では、置換されたインドリンと他の分子断片を結合して、アメダリンが形成されます.
化学反応の分析
アメダリンは、次のようなさまざまな種類の化学反応を起こします。
酸化: アメダリンは、特定の条件下で酸化され、さまざまな酸化生成物を形成します。
還元: 還元反応は、アメダリン分子の官能基を修飾するために使用できます。
置換: アメダリンは、ある官能基が別の官能基に置き換わる置換反応を起こすことができます。
これらの反応に使用される一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応を促進するためのさまざまな触媒などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
アメダリンは、抗うつ剤としての可能性について主に研究されてきました。ノルエピネフリン再取り込みを選択的に阻害するため、うつ病や関連する障害の治療に適した候補となっています。 セロトニンやドーパミン再取り込みへの有意な影響がないため、その治療上の特徴は、複数の神経伝達物質系を標的とする他の抗うつ剤とは異なります .
アメダリンは、医薬品としての潜在的な用途に加えて、薬理学的特性や作用機序を理解するため、さまざまな研究コンテキストで研究されてきました。 これには、ノルエピネフリン輸送体への結合親和性や、脳内神経伝達物質レベルへの影響に関する研究が含まれます .
科学的研究の応用
Amedalin has been studied primarily for its potential use as an antidepressant. Its selective inhibition of norepinephrine reuptake makes it a candidate for treating depression and related disorders. due to its lack of significant effects on serotonin and dopamine reuptake, its therapeutic profile is distinct from other antidepressants that target multiple neurotransmitter systems .
In addition to its potential use in medicine, this compound has been studied in various research contexts to understand its pharmacological properties and mechanism of action. This includes studies on its binding affinity to norepinephrine transporters and its effects on neurotransmitter levels in the brain .
作用機序
アメダリンは、気分、覚醒、ストレス反応の調節に関与する神経伝達物質であるノルエピネフリンの再取り込みを選択的に阻害することで作用します。 アメダリンは、ノルエピネフリンの再取り込みを阻害することで、シナプス間隙におけるこの神経伝達物質の濃度を高め、シグナル伝達を強化し、うつ病の症状を軽減します .
アメダリンの分子標的は、シナプス前ニューロンのノルエピネフリン輸送体です。 アメダリンは、これらの輸送体に結合することで、ノルエピネフリンの再吸収を阻止し、神経伝達物質の利用可能性を高め、シグナル伝達を長引かせます .
類似の化合物との比較
アメダリンは、セロトニンやドーパミンの再取り込みに影響を与えることなく、ノルエピネフリン再取り込みを選択的に阻害するという点でユニークです。これは、複数の神経伝達物質系を標的とする、選択的セロトニン再取り込み阻害剤(SSRI)やセロトニン・ノルエピネフリン再取り込み阻害剤(SNRI)などの他の抗うつ剤とは異なります。
アメダリンと類似した化合物には、以下のようなものがあります。
ダレダリン: 同様の作用機序を持つ別のノルエピネフリン再取り込み阻害剤。
レボキセチン: ノルエピネフリン再取り込みを選択的に阻害する市販の抗うつ剤。
アトモキセチン: 主に注意欠陥多動性障害(ADHD)の治療に使用されますが、ノルエピネフリン再取り込みも選択的に阻害します.
アメダリンのユニークさは、ノルエピネフリン再取り込みに対する選択的な作用であり、これは、複数の神経伝達物質を標的とする他の抗うつ剤とは異なる治療上の特徴を提供する可能性があります。
類似化合物との比較
Amedalin is unique in its selective inhibition of norepinephrine reuptake without affecting serotonin and dopamine reuptake. This distinguishes it from other antidepressants like selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), which target multiple neurotransmitter systems.
Similar compounds to this compound include:
Daledalin: Another norepinephrine reuptake inhibitor with a similar mechanism of action.
Reboxetine: A marketed antidepressant that selectively inhibits norepinephrine reuptake.
This compound’s uniqueness lies in its selective action on norepinephrine reuptake, which may offer a different therapeutic profile compared to other antidepressants that target multiple neurotransmitters.
特性
IUPAC Name |
3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(13-8-14-20-2)16-11-6-7-12-17(16)21(18(19)22)15-9-4-3-5-10-15/h3-7,9-12,20H,8,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGWAZBZXJBYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865034 | |
| Record name | Amedalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22136-26-1 | |
| Record name | 1,3-Dihydro-3-methyl-3-[3-(methylamino)propyl]-1-phenyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22136-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amedalin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amedalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMEDALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OWK6X9N16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate](/img/structure/B1665877.png)

![1-[2-Amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea](/img/structure/B1665882.png)
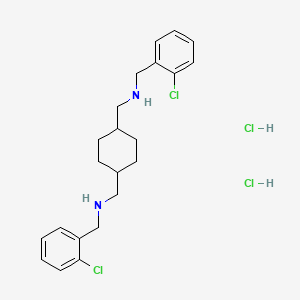
![5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1665884.png)
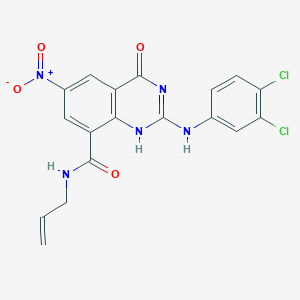
![3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione](/img/structure/B1665887.png)
![2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide](/img/structure/B1665888.png)
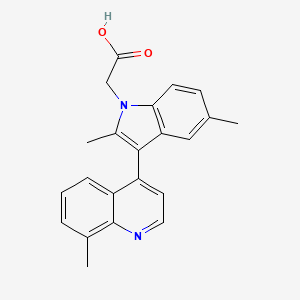
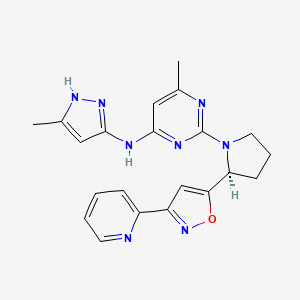
![4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide](/img/structure/B1665892.png)

